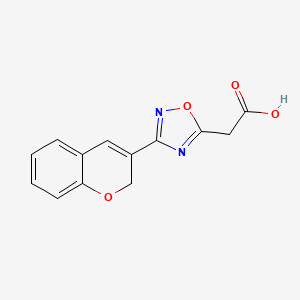

2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid

Beschreibung

Structure and Properties The compound 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid features a 1,2,4-oxadiazole ring substituted at position 3 with a 2H-chromen-3-yl group (a bicyclic benzopyran derivative) and at position 5 with an acetic acid moiety via a methylene bridge. The acetic acid group enhances solubility and provides a handle for further functionalization or interaction with biological targets.

Eigenschaften

Molekularformel |

C13H10N2O4 |

|---|---|

Molekulargewicht |

258.23 g/mol |

IUPAC-Name |

2-[3-(2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl]acetic acid |

InChI |

InChI=1S/C13H10N2O4/c16-12(17)6-11-14-13(15-19-11)9-5-8-3-1-2-4-10(8)18-7-9/h1-5H,6-7H2,(H,16,17) |

InChI-Schlüssel |

ZCYRKRMIYUYGNA-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(=CC2=CC=CC=C2O1)C3=NOC(=N3)CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)essigsäure umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Katalysatoren, grünen Lösungsmitteln und effizienten Reinigungstechniken wie Umkristallisation oder Chromatographie beinhalten. Die spezifischen Bedingungen würden an die Skalierung der Laborsynthese auf industrielles Niveau angepasst, wobei die Integrität der Verbindung gewahrt wird.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was möglicherweise zu unterschiedlichen biologischen Aktivitäten führt.

Substitution: Das Vorhandensein reaktiver Stellen im Molekül ermöglicht Substitutionsreaktionen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, Lösungsmittel wie Ethanol oder Dichlormethan und Katalysatoren, um die Reaktionen zu erleichtern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So könnte die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während Substitutionsreaktionen neue funktionelle Gruppen wie Halogene oder Alkylketten einführen könnten.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of oxadiazole exhibit significant anticancer properties. For instance, studies have shown that compounds based on the 1,2,4-oxadiazole scaffold can inhibit the proliferation of cancer cells through various mechanisms. The presence of the chromen moiety enhances the cytotoxic effects against different cancer cell lines. A notable example is the activity of similar oxadiazole derivatives that have shown IC50 values in the micromolar range against HepG2 and MCF-7 cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HepG2 | 35.58 |

| Compound B | MCF-7 | 5.55 |

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. Studies demonstrate that oxadiazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in various models. For instance, a study reported that compounds containing oxadiazole structures exhibited significant inhibition of egg albumin denaturation, a method used to evaluate anti-inflammatory activity . This suggests potential applications in treating inflammatory diseases.

Antibacterial Activity

The antibacterial properties of oxadiazole derivatives are also noteworthy. Research has highlighted that these compounds can target bacterial cell walls and inhibit essential biosynthetic pathways. A study found that certain oxadiazole derivatives displayed promising activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations comparable to standard antibiotics .

| Compound | Bacterial Strain | MIC (μg/ml) |

|---|---|---|

| Compound C | Staphylococcus aureus | 0.78 |

| Standard Drug | Ciprofloxacin | 6.25 |

Synthesis and Mechanisms

The synthesis of 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid typically involves multi-step reactions starting from readily available chromen derivatives and incorporating oxadiazole functionalities through cyclization reactions. The mechanisms underlying its biological activities often involve modulation of enzyme pathways related to inflammation and cancer cell proliferation.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

- Anticancer Study : A compound structurally similar to 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid was tested in vivo and showed a significant reduction in tumor size in xenograft models.

- Anti-inflammatory Research : Clinical trials utilizing oxadiazole derivatives demonstrated marked improvements in patients with chronic inflammatory conditions compared to placebo groups.

Wirkmechanismus

Der Mechanismus, durch den 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)essigsäure ihre Wirkung entfaltet, beinhaltet ihre Interaktion mit bestimmten molekularen Zielstrukturen. Der Chromenrest kann mit Enzymen und Rezeptoren interagieren, während der Oxadiazolring an Wasserstoffbrückenbindungen und anderen Interaktionen teilnehmen kann. Diese Interaktionen können verschiedene biologische Pfade modulieren und zu den beobachteten Wirkungen der Verbindung führen. Beispielsweise könnte sie bestimmte Enzyme hemmen, die an Entzündungen oder Krebsentwicklung beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

Molecular Formula and Weight

- Inferred Molecular Formula : $ C{13}H{10}N2O4 $ (based on structural analogs).

- Molecular Weight : ~258.23 g/mol.

Comparison with Similar Compounds

The following table compares the target compound with structurally related 1,2,4-oxadiazole-acetic acid derivatives, highlighting substituents, molecular properties, and reported applications.

Key Structural and Functional Differences

Substituent Effects :

- Chromen vs. Phenyl/Pyridinyl : The chromen system in the target compound introduces a fused benzopyran ring, which may confer fluorescence and π-π stacking interactions absent in phenyl or pyridinyl analogs. This could enhance applications in imaging or photodynamic therapy.

- Acetic Acid vs. Sulfanyl/Sulfonyl Groups : The acetic acid moiety (present in all listed compounds) improves water solubility, whereas sulfanyl (e.g., ) or sulfonyl groups increase lipophilicity, affecting membrane permeability.

Biological Implications :

Research Findings on Analogous Compounds

- MK-6892 (): A potent HCAR2 agonist with a large oxadiazole-pyridinyl scaffold, demonstrating that bulkier substituents can reduce side effects (e.g., flushing) compared to smaller ligands like niacin.

- DNA Docking Studies (): Oxadiazole-acetic acid derivatives exhibit binding energies of −6.58 kcal/mol, suggesting moderate affinity for nucleic acids, likely via intercalation or groove binding.

Biologische Aktivität

The compound 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article aims to delve into the biological activity of this compound, supported by various studies and data tables that illustrate its potential efficacy.

Structural Overview

The molecular structure of 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid consists of a chromenyl group linked to an oxadiazole ring and an acetic acid moiety. This unique structure contributes to its biological properties, particularly its interaction with cellular targets involved in cancer progression.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those containing chromenyl groups. For instance, a series of 3-(2H-chromen-3-yl)-5-aryl-1,2,4-oxadiazole derivatives demonstrated significant activity against various cancer cell lines. One notable compound from this series, identified as WYJ-2, exhibited an EC50 value of 18.57 ± 0.98 nM in activating Toll-like receptor (TLR) 2/1 pathways in human cells and induced pyroptosis in cancer cells through NLRP3 inflammasome activation .

The mechanisms underlying the anticancer activity of 2-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetic acid include:

- Induction of Apoptosis : The compound triggers mitochondrial apoptotic pathways and increases reactive oxygen species (ROS) levels in cancer cells .

- Cell Cycle Arrest : Studies have shown that treatment with related compounds can lead to alterations in cell cycle distribution in HepG-2 cells, increasing the proportion of cells in the G0/G1 phase and decreasing those in the G2/M phase .

- Targeting Key Enzymes : The oxadiazole scaffold has been associated with the inhibition of various enzymes involved in cancer cell proliferation, including thymidylate synthase and histone deacetylases (HDACs) .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| WYJ-2 | NSCLC | 18.57 | TLR activation & pyroptosis |

| Compound 10c | HCT-116 | 1.82 | Mitochondrial apoptosis |

| Compound 5a | HepG-2 | 35.58 | Cell cycle arrest |

Case Studies

Several case studies have explored the biological activity of oxadiazole derivatives:

- Case Study on WYJ-2 : In vitro studies showed that WYJ-2 not only activated TLR pathways but also exhibited effective anti-non-small cell lung cancer (NSCLC) activity both in vitro and in vivo. The compound's ability to induce pyroptosis suggests a novel mechanism for cancer therapy .

- Case Study on Compound 10c : This derivative demonstrated potent anticancer activity across multiple cell lines with IC50 values ranging from 1.82 to 5.55 µM , indicating strong cytotoxic effects without significant side effects .

Q & A

Advanced Question

- Reaction mechanism modeling : Use Gaussian or ORCA to simulate cyclization pathways (e.g., transition state analysis for oxadiazole formation) .

- Electronic properties : Calculate HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks. For example, the chromene’s C3 position is often reactive due to high electron density .

- Docking studies : Predict binding affinities with target proteins (e.g., topoisomerase II for anticancer activity) using AutoDock Vina .

What strategies mitigate stability issues during storage and handling?

Basic Question

- Light sensitivity : Store in amber vials at –20°C, as chromene derivatives are prone to photodegradation .

- Hydrolytic stability : Avoid aqueous buffers at high pH; the oxadiazole ring may hydrolyze to amidoximes. Use lyophilized forms for long-term storage .

Validation : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

How can researchers optimize reaction yields in large-scale synthesis?

Advanced Question

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for oxadiazole cyclization. Yields improved from 45% to 72% in triazole-acetic acid derivatives .

- Solvent selection : Use DMF for polar intermediates or switch to toluene for Friedel-Crafts reactions involving chromene .

- Workup optimization : Employ column chromatography with gradient elution (hexane:EtOAc 8:2 to 6:4) to separate acetic acid derivatives from unreacted starting materials .

What are the challenges in characterizing tautomeric forms of this compound?

Advanced Question

The oxadiazole ring can exhibit tautomerism, complicating spectral interpretation:

- X-ray crystallography : Resolve tautomeric states unambiguously. For example, the 1,2,4-oxadiazole form was confirmed in a related chromene hybrid via single-crystal analysis .

- Dynamic NMR : Monitor temperature-dependent shifts to detect tautomeric equilibria in solution .

How do substituents on the chromene ring influence biological activity?

Advanced Question

- Electron-donating groups (e.g., –OCH₃) : Enhance anticancer activity by increasing lipophilicity and membrane permeability. A methoxy-substituted analog showed 3-fold lower IC₅₀ against MCF-7 cells .

- Halogen substituents (e.g., –Cl) : Improve antibacterial potency by facilitating hydrophobic interactions with bacterial enzymes .

Methodological Note : Synthesize derivatives via Claisen-Schmidt condensation or Suzuki coupling and compare SAR trends .

What analytical techniques are critical for purity assessment?

Basic Question

- HPLC : Use a C18 column (MeCN:H₂O 70:30) to detect impurities <0.1% .

- Elemental analysis : Validate carbon/nitrogen content within ±0.4% of theoretical values .

- Mass spectrometry : Confirm molecular ion peaks via ESI-MS in positive ion mode .

How can researchers address low solubility in pharmacological assays?

Advanced Question

- Prodrug design : Esterify the acetic acid group (e.g., methyl ester) to enhance cell permeability, with hydrolysis in vivo regenerating the active form .

- Nanoformulation : Use liposomes or PLGA nanoparticles to improve aqueous solubility and bioavailability .

Validation : Compare solubility in DMSO, PBS, and simulated gastric fluid via UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.